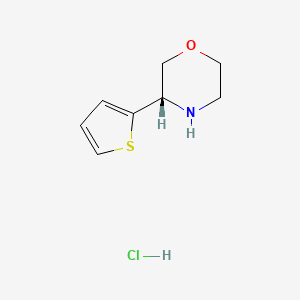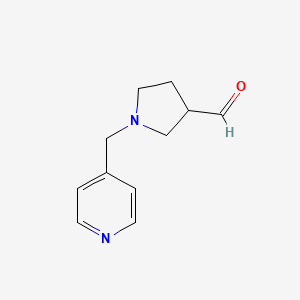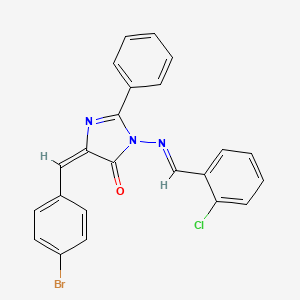
4,5-Diaminoacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diaminoacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structure, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diaminoacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations, ensuring minimal waste and energy consumption.
化学反応の分析
Types of Reactions
4,5-Diaminoacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially forming nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups, enhancing the compound’s properties.
科学的研究の応用
4,5-Diaminoacridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins, making it a candidate for genetic and enzymatic studies.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4,5-Diaminoacridin-9(10H)-one involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. The compound may also inhibit specific enzymes, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known dye used in cell biology for staining nucleic acids.
Acriflavine: An antiseptic agent with applications in wound treatment and microbial studies.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
4,5-Diaminoacridin-9(10H)-one stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives. Its dual amino groups can participate in various chemical modifications, enhancing its versatility in research and industrial applications.
特性
| 89023-36-9 | |
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC名 |
4,5-diamino-10H-acridin-9-one |
InChI |
InChI=1S/C13H11N3O/c14-9-5-1-3-7-11(9)16-12-8(13(7)17)4-2-6-10(12)15/h1-6H,14-15H2,(H,16,17) |
InChIキー |
GOJXWWGGVGHYJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)





![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)
